molecular formula C11H11FO3 B1323741 Ethyl 5-fluoro-2-methylbenzoylformate CAS No. 732251-76-2

Ethyl 5-fluoro-2-methylbenzoylformate

Cat. No.: B1323741
CAS No.: 732251-76-2
M. Wt: 210.2 g/mol
InChI Key: WSNAVGBPAHKVBC-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methylbenzoylformate is an organic compound with the molecular formula C11H11FO3 It is a derivative of benzoylformate, where the benzene ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 5-fluoro-2-methylbenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2-methylbenzoic acid, while reduction could produce 5-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 5-fluoro-2-methylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use in drug development, particularly as a lead compound for novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-fluoro-2-methylbenzoylformate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methylbenzoylformate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-methylbenzoylformate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 5-bromo-2-methylbenzoylformate: Contains a bromine atom in place of fluorine.

    Ethyl 5-iodo-2-methylbenzoylformate: Features an iodine atom instead of fluorine.

This compound stands out due to its unique combination of fluorine and methyl substituents, which can influence its chemical behavior and biological activity in distinct ways.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAVGBPAHKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641276
Record name Ethyl (5-fluoro-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732251-76-2
Record name Ethyl (5-fluoro-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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